Tolylfluanid Tolylfluanid Tolylfluanid is a phenylsulfamide fungicide, generally used in fertilizers. It can also be used as an antifouling agent in vessel paints.
Tolylfluanid is a member of the class of sulfamides that is dichlofluanid in which the hydrogen at the para position of the phenyl group is replaced by a methyl group. A fungicide first marketed in 1971 and used in the cultivation of fruit and vegetables, as well as in wood preservatives, it is no longer approved for use in the European Union. It has a role as a genotoxin and an antifungal agrochemical. It is an organofluorine compound, an organochlorine compound, a member of sulfamides and a phenylsulfamide fungicide. It derives from a sulfamide.
Brand Name: Vulcanchem
CAS No.: 731-27-1
VCID: VC20864166
InChI: InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3
SMILES: CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Molecular Formula: C10H13Cl2FN2O2S2
Molecular Weight: 347.3 g/mol

Tolylfluanid

CAS No.: 731-27-1

Cat. No.: VC20864166

Molecular Formula: C10H13Cl2FN2O2S2

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Tolylfluanid - 731-27-1

Specification

CAS No. 731-27-1
Molecular Formula C10H13Cl2FN2O2S2
Molecular Weight 347.3 g/mol
IUPAC Name N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline
Standard InChI InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3
Standard InChI Key HYVWIQDYBVKITD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Canonical SMILES CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Boiling Point Decomposes on distillation
Colorform Colorless crystals
Melting Point 96.0 °C
93 °C

Introduction

Chemical Identity and Physical Properties

Tolylfluanid is a synthetic organic compound with the molecular formula C₁₀H₁₃Cl₂FN₂O₂S₂ and a molecular weight of 347.26 g/mol . Its IUPAC name is N-(Dichlorofluoromethylthio)-N',N'-dimethyl-N-p-tolylsulfamide . The compound is also known by various synonyms including Euparen M, BAY 49854, and KUE 13183b .

Physically, tolylfluanid exists as a colorless crystalline powder or as colorless crystals in its purified form . It possesses the following physicochemical characteristics that influence its behavior in various environments:

PropertyValueReference
Physical stateColorless crystalline powder/crystals
Molecular weight347.26-347.3 g/mol
Melting point93-96°C
Decomposition temperature200°C (before boiling)
Vapor pressure2 × 10⁻⁴ Pa (20°C)
Water solubility0.9-1.04 mg/L (20°C)
Octanol-water partition coefficient (log Kow)3.9 (20°C)
Henry's law constant6.6 × 10⁻² Pa·m³/mol

Toxicological Profile

Acute Toxicity

The acute inhalation toxicity of tolylfluanid varies significantly based on particle size. Dusty forms of tolylfluanid containing particles with aerodynamic diameters below 50 μm demonstrate high acute inhalation toxicity and are classified as "Fatal if inhaled" (H330) . In contrast, toxicity through inhalation of liquid aerosols is lower .

Studies on acute toxicity also reveal that tolylfluanid has irritating properties on both skin and eyes . Furthermore, the compound may cause sensitization by skin contact . Acute inhalation toxicity studies indicate strong irritation of the respiratory system that can lead to fatalities .

Chronic Toxicity and Target Organs

Long-term exposure to tolylfluanid affects several organ systems. The skeletal system (bones and teeth), liver, and thyroid have been identified as primary target organs in animal studies . In a two-year rat oral study, histopathological changes in bones and teeth caused by fluoride were observed as critical effects, with a chronic No Observed Adverse Effect Level (NOAEL) of 18 mg/kg body weight/day .

At higher dose levels, increased liver and kidney weights, slightly increased thyroid follicular cell hyperplasia, and adenomas were also documented . In a 90-day oral toxicity study in rats, changes in clinical blood chemistry associated with the liver and thyroid were observed at the Lowest Observed Adverse Effect Level (LOAEL) of 108 mg/kg/day in males .

In dogs, a 90-day oral toxicity study established a NOAEL of 23.1/25 mg/kg/day (females/males) with effects at higher doses including decreased body weight gains and changes in liver structure and function in both sexes .

Developmental and Reproductive Toxicity

Developmental and reproductive toxicity studies reveal varying effects depending on the species tested. In rat developmental studies, there was neither quantitative nor qualitative evidence of increased susceptibility following in utero exposures . The developmental NOAEL was determined to be greater than 1000 mg/kg/day (the highest dose tested), with no LOAEL identified .

In another rabbit study, increased postimplantation loss, increased incidence of malformations, placental alterations, and maternal toxicity (slight impairment of body weight development) were observed . These findings suggest that rabbits may be more susceptible to the developmental effects of tolylfluanid compared to rats.

Endocrine Disruption and Metabolic Effects

Recent research has identified tolylfluanid as an endocrine disruptor with significant metabolic effects. In vitro and ex vivo studies have demonstrated its capacity to promote adipocyte differentiation and induce adipocytic insulin resistance, effects likely resulting from activation of glucocorticoid receptor signaling .

These findings were extended to an in vivo mouse model of dietary tolylfluanid exposure. After 12 weeks of consumption of a normal chow diet supplemented with 100 parts per million tolylfluanid, mice exhibited several significant metabolic alterations :

EffectObservationReference
Body weightIncreased body weight gain
Fat massIncreased total fat mass with specific augmentation in visceral adipose depots
Glucose metabolismInduced glucose intolerance and insulin resistance
Energy metabolismMetabolic inflexibility and disrupted diurnal rhythms of energy expenditure and food consumption
Adipose functionImpaired adipose tissue endocrine function with reduced serum adiponectin levels
Adipocyte insulin sensitivityReduced, likely mediated through specific down-regulation of insulin receptor substrate-1 expression
Gene expressionReduction in lipolytic and fatty acid oxidation gene expression, contributing to increased adipose accumulation
Signaling pathwaysIncreased adipose glucocorticoid receptor signaling

These metabolic effects are particularly concerning as they recapitulate many features of metabolic syndrome, suggesting that environmental exposure to tolylfluanid could potentially contribute to the development of metabolic disorders .

Environmental Classification and Ecotoxicology

Tolylfluanid is classified as very toxic to aquatic life (Aquatic Acute 1, H400) with an M-factor of 10, indicating high aquatic toxicity . This classification reflects its potential for adverse effects on aquatic organisms even at relatively low concentrations.

Its persistence in marine environments varies compared to other antifouling biocides. While tolylfluanid can be rapidly removed through biodegradation, some of its transformation products, particularly N,N-dimethylsulfamide (N,N-DMS), appear to be recalcitrant . This suggests that despite the degradation of the parent compound, there may still be environmental concerns related to its metabolites.

Regulatory Status and Applications

Tolylfluanid has been approved for use as a wood preservative (product type 8) in the European Union under Commission Directive 2009/151/EC . It has also been evaluated for use as a biocide in film preservatives (product type 7) .

The compound has been primarily used as a fungicide in agricultural applications, particularly for treating crops such as grapes, apples, hops, and tomatoes . It has also found application as an antifouling agent to prevent the growth of organisms on submerged surfaces .

Given its toxicological profile, various regulatory limits have been established for tolylfluanid. For dietary risk assessment, regulatory authorities have calculated reference doses based on the identified NOAELs from toxicity studies . For example, acute dietary exposures to females 13-50 years old utilize 20% of the acute population adjusted dose (aPAD), while exposures to the U.S. population utilize 31% of the aPAD .

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